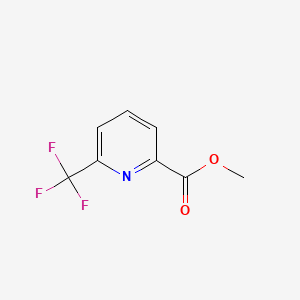

Methyl 6-(trifluoromethyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYABEJGGSWJVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669737 | |

| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155377-05-2 | |

| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Methyl 6-(trifluoromethyl)picolinate, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining a pyridine core with a trifluoromethyl group, make it an essential intermediate in the synthesis of complex pharmaceutical agents. This document delves into its chemical properties, synthesis, mechanistic pathways, spectroscopic characterization, applications, and safety protocols, providing a holistic resource for professionals in the field.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. The trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, enhancing its stability and modulating the reactivity of the pyridine ring. These characteristics are highly sought after in drug design to improve metabolic stability and binding affinity.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 155377-05-2 | [1] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Synonyms | 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Density | 1.331 g/cm³ | |

| Boiling Point | 232.6 °C at 760 mmHg | [3] |

| Flash Point | 94.5 °C | [3] |

Synthesis and Mechanistic Insights

The most direct and common route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 6-(trifluoromethyl)picolinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

The choice of Fischer esterification is predicated on its reliability for converting carboxylic acids to esters.[4] Methanol serves as both the solvent and the nucleophile, ensuring a high concentration for the reaction. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol and, if necessary, by removing the water formed as a byproduct.

The following protocol is a representative procedure based on established methods for the esterification of picolinic acids.[5]

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(trifluoromethyl)picolinic acid (1.0 eq).

-

Reagent Addition : Add an excess of anhydrous methanol (e.g., 20 parts by volume relative to the acid's mass) to the flask. This serves as both the reactant and the solvent.

-

Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.

-

Reaction Execution : Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product : The resulting crude product can be further purified by column chromatography on silica gel to yield this compound as a pure compound.

Caption: Mechanism of Fischer Esterification.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety will cause the aromatic protons to appear in the downfield region.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 8.32 | Doublet | 1H | Aromatic H |

| ~ 8.06 | Triplet | 1H | Aromatic H |

| ~ 7.80 | Doublet | 1H | Aromatic H |

| ~ 4.00 | Singlet | 3H | -OCH₃ |

Note: Predicted data based on similar structures. Actual shifts may vary depending on the solvent and experimental conditions.[6]

In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom of the pyridine ring attached to the -CF₃ group will also exhibit splitting (²JCF).[6] The carbonyl carbon of the ester will be observed significantly downfield.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules. Its utility is prominent in the synthesis of novel therapeutics.

-

Antineoplastic Agents : This compound is a known building block related to the synthesis of Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia.[7][1]

-

Central Nervous System (CNS) Agents : Derivatives of trifluoromethyl-substituted pyridines have been explored for the treatment of depression and other CNS disorders.[2] The trifluoromethyl group often enhances blood-brain barrier permeability and metabolic stability, which are critical properties for CNS-active drugs.

Caption: Use as a key intermediate in drug synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[8][9]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep the container tightly closed and store in a well-ventilated area.

References

- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)

- Acros PharmaTech Limited. SAFETY DATA SHEET: Methyl 6-(trifluoromethyl)

- ChemicalBook. (2025). 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.

- Google Patents. (2016).

- Sigma-Aldrich. 3-Methoxy-6-(trifluoromethyl)picolinic acid.

- Organic Syntheses.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. Methyl 6-chloro-3-(trifluoromethyl)

- National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Journal of Biomedical Research & Environmental Sciences.

- BenchChem. (2025).

- EPFL.

- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- MDPI.

- Frontiers. (2023). Synthesis of a novel Cu/DPA-MOF/OP/CS hydrogel with high capability in antimicrobial studies.

- J&K Scientific LLC. Methyl 6-(trifluoromethyl)

- Massachusetts Institute of Technology. 5.

- MDPI. (2024).

- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Fisher Scientific.

- BLD Pharm. 155377-05-2|Methyl 6-(trifluoromethyl)

- iChemical. Methyl 6-(trifluoromethyl)

Sources

- 1. 155377-05-2|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | 155377-05-2 [chemicalbook.com]

- 3. This compound, CAS No. 155377-05-2 - iChemical [ichemical.com]

- 4. Metal-Exchanged Phosphomolybdic Acid Salts-Catalyzed Esterification of Levulinic Acid [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Methyl 6-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of Methyl 6-(trifluoromethyl)picolinate, a key heterocyclic building block in contemporary drug discovery and development. The strategic incorporation of a trifluoromethyl group onto the picolinate scaffold significantly influences its physicochemical characteristics, impacting solubility, lipophilicity, and metabolic stability.[1] This document serves as a vital resource for researchers, offering a detailed summary of known physical data, robust experimental protocols for in-house characterization, and an exploration of the underlying chemical principles that govern these properties.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 155377-05-2) has emerged as a molecule of significant interest within the pharmaceutical sciences.[2] Its structural architecture, featuring a pyridine ring functionalized with both a methyl ester and a trifluoromethyl group, makes it a versatile intermediate in the synthesis of complex molecular entities. The trifluoromethyl moiety, in particular, is a powerful tool in drug design, often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by modifying its electronic and lipophilic properties.[1] Understanding the fundamental physical properties of this compound is therefore a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents, such as the notable IDH2 inhibitor, Enasidenib.

The strategic placement of the trifluoromethyl group at the 6-position of the pyridine ring exerts a profound influence on the molecule's electron distribution and intermolecular interactions. This, in turn, dictates its macroscopic physical properties, including its melting point, boiling point, and solubility profile. This guide provides a detailed exposition of these properties, grounded in both available data and established scientific principles.

Physicochemical Properties: A Tabulated Summary

A comprehensive understanding of a compound's physical properties is the bedrock of successful process development and formulation. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data points are well-established, others, such as the melting point, are reported for isomeric structures and should be experimentally verified for the title compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [2] |

| CAS Number | 155377-05-2 | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [3] |

| Appearance | Yellow to orange solid | [2] |

| Boiling Point | 232.6 °C at 760 mmHg | N/A |

| Density | 1.331 g/cm³ | N/A |

| Melting Point | 54-56 °C (for isomeric Methyl 6-(trifluoromethyl)nicotinate) | N/A |

| Solubility | Soluble in acetone; Insoluble in water (qualitative, for nicotinate isomer) | N/A |

| Storage | Sealed in a dry place at room temperature | N/A |

The Impact of the Trifluoromethyl Group: A Deeper Dive

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its presence in this compound is the primary determinant of its unique properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the reactivity and binding interactions of the parent molecule.[1]

Furthermore, the -CF₃ group enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability and overall bioavailability.[1] This increased lipophilicity, however, must be carefully balanced, as it can also lead to decreased aqueous solubility. The interplay between these factors is a key consideration in the design of drug candidates derived from this intermediate. From a solid-state perspective, the size and shape of the trifluoromethyl group can influence the crystal lattice energy, which in turn affects the melting point of the compound.

Experimental Protocols for Physical Property Determination

To empower researchers with the ability to independently verify and expand upon the available data, this section provides detailed, field-proven methodologies for the determination of melting point and solubility.

Determination of Melting Point: The Capillary Method

The melting point is a fundamental indicator of a compound's purity. The capillary method remains a reliable and widely used technique for its determination.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point, with a narrow range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a more accurate determination, heat the block rapidly to about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Quantitative Solubility Determination: The Shake-Flask Method

Understanding the solubility of this compound in various organic solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume of each test solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene) to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic and Analytical Characterization

While a detailed analysis of all spectroscopic data is beyond the scope of this guide, a brief overview of expected analytical signatures is provided to aid in identity confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with the fluorine atoms).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group, and various C=C and C=N stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.13 g/mol ). The fragmentation pattern can provide further structural information.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Safety Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its physical properties being intrinsically linked to its utility. This guide has provided a comprehensive overview of its known physicochemical characteristics, placed within the context of the influential role of the trifluoromethyl group. The detailed experimental protocols for melting point and solubility determination are intended to empower researchers to generate high-quality, in-house data, thereby facilitating more efficient and informed drug discovery and development efforts.

References

- PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297.

- PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem. Picolinate | C6H4NO2- | CID 6920223.

- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- PubChem. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569.

- ACS Publications. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.

- ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- PubChem. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647.

- AIP Publishing. Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials.

- Wikipedia. Methyl trifluoromethanesulfonate.

- Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Bryn Mawr College Scholarship, Research, and Creative Work. CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations.

- Wikipedia. Picolinic acid.

- CP Lab Safety. Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg.

- ResearchGate. Solubility of Polymethyl Methacrylate in Organic Solvents.

- MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

Sources

An In-Depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate: A Keystone Building Block in Modern Medicinal Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. Methyl 6-(trifluoromethyl)picolinate stands out as a pivotal intermediate, embodying the convergence of a valuable heterocyclic scaffold with a functional group that imparts profound benefits to pharmacological agents. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical role in contemporary drug design, grounded in established scientific principles and methodologies.

Molecular Architecture and Physicochemical Profile

This compound is a derivative of picolinic acid, which is a pyridine-2-carboxylic acid. Its structure is characterized by a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF3) group and at the 2-position with a methyl ester group. This specific arrangement of functional groups is central to its utility and reactivity.

The IUPAC name for this compound is methyl 6-(trifluoromethyl)pyridine-2-carboxylate.[1] Its structural and key physicochemical properties are summarized below.

| Identifier / Property | Value | Source(s) |

| CAS Number | 155377-05-2 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][4] |

| Molecular Weight | 205.13 g/mol | [2][4] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| SMILES | COC(=O)C1=NC(=CC=C1)C(F)(F)F | [1] |

| InChI Key | AYABEJGGSWJVPN-UHFFFAOYSA-N | [1] |

| Density | 1.331 g/cm³ | [2] |

| Boiling Point | 232.6 °C at 760 mmHg | [2] |

| Flash Point | 94.5 °C | [2] |

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (-CF3) group in a molecule is a cornerstone strategy in medicinal chemistry, and its presence on the picolinate scaffold is a primary reason for this compound's significance.[5] The unique electronic properties of the -CF3 group dramatically influence a molecule's biological and physicochemical characteristics.[6][7]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450s.[8] This enhanced stability often leads to a longer drug half-life, which can reduce dosing frequency and improve patient compliance.[8]

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can significantly improve a drug candidate's ability to penetrate cellular membranes.[6][8] This is a critical factor for reaching intracellular targets and improving overall bioavailability.

-

Target Binding and Potency: With its strong electron-withdrawing nature, the -CF3 group can modulate the acidity of nearby protons and influence the electronic environment of the entire molecule.[6][9] This can lead to stronger interactions with biological targets, such as hydrogen bonding and electrostatic interactions, resulting in increased binding affinity and potency.[8][9]

-

Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape that is more favorable for binding to a specific receptor or enzyme active site.[5][10]

Picolinic acid and its derivatives are themselves widely recognized for their ability to act as versatile ligands that form stable complexes with a variety of metal ions, a property leveraged in areas like biomedical imaging and therapy.[11] The combination of this proven scaffold with the powerful effects of the trifluoromethyl group makes this compound a highly sought-after starting material.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 6-(Trifluoromethyl)picolinic acid (CAS 131747-42-7).[12] The following protocol describes a reliable, lab-scale synthesis that ensures high purity and yield. This two-step process first activates the carboxylic acid by converting it to an acyl chloride, followed by reaction with methanol.

Step 1: Synthesis of 6-(Trifluoromethyl)picolinoyl chloride

-

Reagent Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 6-(Trifluoromethyl)picolinic acid (10.0 g, 52.3 mmol).

-

Solvent and Reagent Addition: Add thionyl chloride (SOCl₂) (15 mL, 209 mmol) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL) dropwise.

-

Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which is the active electrophilic species that accelerates the reaction.[13]

-

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. Monitor the reaction's progress by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-(trifluoromethyl)picolinoyl chloride is a light-yellow oil or solid and is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of this compound

-

Reagent Setup: In a separate 250 mL flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM) (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Nucleophilic Addition: Add anhydrous methanol (3.2 mL, 78.5 mmol) to the addition funnel and add it dropwise to the stirred acyl chloride solution over 15 minutes.

-

Causality: Methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is highly efficient and generally proceeds to completion at low temperatures. Using an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

-

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product as a white solid or colorless oil.[14][15]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system for quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum should show distinct signals for the methyl ester protons (a singlet around 3.9-4.1 ppm) and three aromatic protons on the pyridine ring, each with characteristic splitting patterns (doublet, triplet, doublet) between 7.5 and 8.5 ppm. A predicted spectrum is: ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8 Hz, 1H), 8.06 (t, J=8 Hz, 1H), 7.85 (d, J=8 Hz, 1H), 4.05 (s, 3H).[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms. Key signals would include the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the methyl carbon (around 53 ppm), and the carbon of the -CF3 group (a quartet due to C-F coupling).

-

Mass Spectrometry (MS): This determines the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis should show a prominent peak for the molecular ion [M+H]⁺ at m/z 206.04, confirming the molecular formula C₈H₆F₃NO₂.

-

Infrared Spectroscopy (IR): IR spectroscopy identifies the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester, while bands in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethyl group.

Applications in Drug Discovery and Development

This compound is not an end product itself but a high-value intermediate. Its utility lies in the facile modification of the methyl ester group, which can be hydrolyzed to the carboxylic acid or converted into a wide array of amides, providing a gateway to diverse chemical libraries.

-

Scaffold for Bioactive Molecules: It serves as a key precursor in the synthesis of substituted pyridines. For instance, it has been used in the design of compounds aimed at treating depression.[4]

-

Amide Coupling: The corresponding carboxylic acid can be coupled with various amines to generate picolinamide derivatives. This is a common strategy in drug discovery, as seen in the development of cannabinoid CB2 receptor agonists from a related chloro-substituted analogue.[14] Picolinic acid derivatives are also central to the development of TRPM8 antagonists for migraine treatment.[16]

-

Further Functionalization: The pyridine ring itself can undergo further chemical modifications, allowing chemists to explore the structure-activity relationship (SAR) around this privileged scaffold.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its structure elegantly combines the proven utility of the picolinate core with the profound pharmacokinetic and pharmacodynamic advantages conferred by the trifluoromethyl group. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the design and development of next-generation therapeutics. Its strategic application enables the rapid generation of novel chemical entities with enhanced metabolic stability and biological potency, accelerating the journey from lead optimization to clinical candidacy.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Methyl 6-(trifluoromethyl)

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.

- Methyl 6-(trifluoromethyl)

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Methyl 6-(trifluoromethyl)

- Methyl 6-chloro-5-(trifluoroMethyl)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

- Methyl 6-chloro-5-(trifluoroMethyl)

- 6-(Trifluoromethyl)picolinic acid | 131747-42-7. BLD Pharm.

- This compound - Data Sheet.

- Methyl-Containing Pharmaceuticals. Semantic Scholar.

- Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound, CAS No. 155377-05-2 - iChemical [ichemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 12. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]

- 15. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]

- 16. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 6-(trifluoromethyl)picolinate" synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 6-(Trifluoromethyl)picolinate

Abstract

This compound is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug discovery.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the synthesis of its precursor, 6-(trifluoromethyl)picolinic acid, and its subsequent esterification. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to inform researchers and process chemists in selecting the optimal route for their specific applications.

Part 1: Synthesis of the Core Intermediate: 6-(Trifluoromethyl)picolinic Acid

The primary challenge in synthesizing the target ester lies in the efficient and regioselective construction of the 6-(trifluoromethyl)pyridine-2-carboxylic acid core.[3] Three predominant strategies have emerged: modification of a pre-existing pyridine ring, de novo ring construction via cyclocondensation, and the transformation of an amino group via a Sandmeyer-type reaction.

Pathway A: Synthesis from Halogenated Pyridine Precursors

This approach leverages commercially available halogenated pyridines, introducing the required functional groups in a stepwise manner. A key strategy involves the catalytic dehalogenation of a chlorinated precursor, which offers a clean and efficient route to the desired acid.

Causality and Experimental Rationale: The choice of a dehalogenation strategy is predicated on the availability of precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid. The carbon-chlorine bond is susceptible to hydrogenolysis in the presence of a suitable catalyst, most commonly palladium on carbon (Pd/C). This method is highly selective, leaving the trifluoromethyl group and the carboxylic acid intact. Triethylamine is added to act as a base, neutralizing the HCl formed during the reaction and preventing side reactions.

Experimental Protocol: Dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid [4]

-

Vessel Preparation: To a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a three-way stopcock, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).

-

Base Addition: Cool the stirred suspension in an ice-water bath. Add triethylamine (9.0 g, 0.088 mol) dropwise, maintaining the internal temperature below 10°C.

-

Catalyst Introduction: Purge the system with nitrogen gas. Carefully introduce 5% Palladium on Carbon (Pd/C) (1.0 g).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive hydrogen atmosphere.

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction's progress by liquid chromatography until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the catalyst. Evaporate the methanol from the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in water (100 mL) and cool to approximately 15°C. Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to precipitate the product.

-

Purification: Age the slurry for one hour at the same temperature, then filter the solid product. Wash the filter cake with cold water (25 mL) and dry in a vacuum oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (Typical crude yield: ~90%).[4]

Process Visualization: Dehalogenation Pathway

Caption: Catalytic dehalogenation workflow.

Pathway B: De Novo Synthesis via Cyclocondensation

Building the pyridine ring from acyclic precursors is a powerful strategy, particularly when the trifluoromethyl group is incorporated into one of the starting materials. This approach offers high convergence and control over the substitution pattern.

Causality and Experimental Rationale: This synthesis constructs the pyridine ring through a condensation reaction between an enamine (or its equivalent) and a trifluoromethyl-containing β-dicarbonyl equivalent. The reaction between methyl 3-aminoacrylate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions (sodium methoxide) facilitates a cascade of reactions, including Michael addition and intramolecular condensation, to form the pyridone ring, which is subsequently hydrolyzed and aromatized.[4]

Experimental Protocol: Cyclocondensation Route [4]

-

Initial Reaction: In a suitable reactor, charge a methanol solution of methyl 3-aminoacrylate (52 g of 16.7 wt% solution, ~0.086 mol) and a methanol solution of sodium methoxide (33.3 g of 28 wt% solution, ~0.173 mol) while maintaining the temperature below -5°C.

-

Key Reagent Addition: Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol) dropwise at -5°C.

-

Cyclization: Gradually warm the reaction mixture to reflux and maintain for 3 hours.

-

Hydrolysis: Add water (3 mL) to the reaction solution and continue to reflux for an additional 30 minutes.

-

Work-up: Concentrate the mixture under reduced pressure. Add water (50 mL) to the residue, followed by methylene chloride (20 mL x 5) for washing.

-

Isolation: Adjust the pH of the aqueous phase to 2 with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Filter the crude product. Purify by repulping in hot water, followed by filtration and drying to obtain 6-(trifluoromethyl)nicotinic acid (Typical yield: ~43%).[4]

Process Visualization: Cyclocondensation Pathway

Caption: Pyridine ring synthesis via cyclocondensation.

Pathway C: Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[5] Its adaptation for trifluoromethylation provides a direct and powerful method for installing the CF₃ group.[6][7][8]

Causality and Experimental Rationale: This pathway begins with 6-aminopicolinic acid. The primary amine is converted to a diazonium salt using a nitrosating agent (e.g., tert-butyl nitrite) in an acidic medium. The key step is the copper(I)-catalyzed decomposition of this diazonium salt in the presence of a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃).[6] The Cu(I) species initiates a single-electron transfer, generating an aryl radical and dinitrogen gas. This radical then reacts with a copper-CF₃ complex to yield the final product.[8] This method is valued for its functional group tolerance and directness.[6]

Experimental Protocol: Generalized Sandmeyer Trifluoromethylation [9]

-

Diazotization: Dissolve 6-aminopicolinic acid in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N₂). Cool the solution to 0°C. Add an acid (e.g., HBF₄), followed by the dropwise addition of tert-butyl nitrite. Stir at 0°C for 30-60 minutes to form the diazonium salt.

-

Trifluoromethylation Setup: In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuI), a trifluoromethylating agent (e.g., TMSCF₃), and a base (e.g., Cs₂CO₃) in an anhydrous solvent under an inert atmosphere.

-

Reaction: Slowly add the pre-formed diazonium salt solution from step 1 to the mixture from step 2 at a controlled temperature (e.g., room temperature).

-

Monitoring and Work-up: Stir the reaction until completion, monitoring by TLC or LC-MS. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-(trifluoromethyl)picolinic acid.

Part 2: Esterification to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is the most common, scalable, and economically viable method for this transformation.[10]

Causality and Experimental Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] Using methanol as both the reagent and solvent drives the equilibrium towards the product side. A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the picolinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-(trifluoromethyl)picolinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring. A slight exotherm will be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-17 hours. Monitor the reaction's progress by TLC until the starting acid is consumed.

-

Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully add the residue to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to afford the crude this compound, which can be further purified by distillation or chromatography if necessary.

Process Visualization: Overall Synthetic Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | 155377-05-2 [chemicalbook.com]

- 3. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)picolinate, a key building block in modern medicinal chemistry. We delve into its chemical identity, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis and purification. The guide further explores the critical role of this compound as a pivotal intermediate in the synthesis of the FDA-approved drug, Enasidenib. We also discuss the broader significance of the trifluoromethylpyridine motif in drug design, supported by an extensive list of authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Trifluoromethylpyridine Moiety

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (CF3) group is particularly prominent due to its unique electronic effects, metabolic stability, and ability to enhance binding affinity and membrane permeability.[1][2][3] When incorporated into a pyridine ring, the trifluoromethyl group can significantly influence the molecule's pKa, dipole moment, and overall reactivity, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]

This compound, with the IUPAC name methyl 6-(trifluoromethyl)pyridine-2-carboxylate , is a prime example of such a valuable building block. Its structure combines the advantageous properties of the trifluoromethyl group with a reactive ester functionality, rendering it a versatile precursor for a wide array of more complex molecules. This guide will provide a detailed exploration of this important compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | J&K Scientific |

| CAS Number | 155377-05-2 | J&K Scientific |

| Molecular Formula | C8H6F3NO2 | Sigma-Aldrich |

| Molecular Weight | 205.13 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥97% (typical) | Sigma-Aldrich |

| InChI Key | AYABEJGGSWJVPN-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | COC(=O)C1=NC(=CC=C1)C(F)(F)F | J&K Scientific |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. Below, we provide a detailed, step-by-step protocol based on common synthetic strategies for related compounds, designed for robustness and scalability.

Synthetic Workflow Diagram

Sources

A Proactive Approach to Safety: Understanding the Molecule

An In-depth Technical Guide to the Safe Handling and Application of Methyl 6-(trifluoromethyl)picolinate

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 155377-05-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer in-depth insights into the compound's chemical nature, potential hazards, and the rationale behind recommended safety protocols. By understanding the "why," laboratory personnel can cultivate a more robust safety culture and mitigate risks effectively.

This compound is a substituted pyridine derivative, a class of compounds widely utilized in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group and a methyl ester on a pyridine ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, while the methyl ester provides a site for potential hydrolysis.

Key Structural Features and Their Implications

-

Pyridine Ring: A heterocyclic aromatic amine that can act as a base and may have biological activity.

-

Trifluoromethyl Group (-CF3): A highly stable, electron-withdrawing group that can increase the metabolic stability and lipophilicity of the molecule. Its presence often necessitates careful handling due to potential for metabolic release of fluoride ions or other reactive species.

-

Methyl Ester (-COOCH3): Susceptible to hydrolysis, especially under basic or acidic conditions, which could alter the compound's properties and potential hazards.

Hazard Identification and Risk Assessment

Based on the available data for analogous compounds, the primary hazards associated with this compound are summarized below.

| Hazard Classification | Potential Effects | Rationale based on Analogous Compounds |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Similar compounds show oral toxicity.[1] Ingestion may lead to gastrointestinal irritation.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Halogenated and functionalized pyridines are known skin irritants.[1][3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Direct contact with eyes is likely to cause significant irritation and potential damage.[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][4] | Inhalation of dust or vapors can irritate the respiratory tract.[1][3][4] |

GHS Hazard Pictograms (Anticipated):

-

GHS07 (Exclamation Mark): For skin/eye irritation, respiratory irritation, and acute toxicity (harmful).

Anticipated Signal Word: Warning

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The choice of these measures should be guided by a thorough risk assessment of the specific experimental procedures.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6][7]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][7]

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area in case of accidental exposure.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[2][7][8] A face shield should be worn in situations with a higher risk of splashing.

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[3] It is crucial to check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A laboratory coat is required.[3] For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Safe Handling and Experimental Workflow

Adherence to a well-defined experimental workflow is critical for minimizing the risk of exposure.

Workflow Diagram

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Don all required PPE as outlined in Section 3.2.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

-

Handling:

-

Post-Experiment:

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[1][7]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][7][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][6][7]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][8][9]

-

Do not dispose of this material down the drain or into the environment.[8][9]

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or vigorous reactions.[1][5][6][7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[4][6][7]

Conclusion: A Culture of Safety

While this compound is a valuable research tool, its potential hazards necessitate a diligent and informed approach to safety. By understanding the chemical principles that underpin its reactivity and toxicity, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound confidently and safely. This proactive stance on safety is not merely a set of rules but a foundational aspect of scientific integrity and professional responsibility.

References

- Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)picolinate.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl trifluoromethanesulfonate.

- J&K Scientific LLC. (2024). This compound | 155377-05-2.

- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%, 250 mg.

- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.

- Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET: this compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine.

- Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl picolinate.

- Santa Cruz Biotechnology, Inc. (2025). Safety Data Sheet: Methyl 6-methylnicotinate.

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- ChemicalBook. (2025). Methyl 6-chloro-5-(trifluoroMethyl)picolinate.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)nicotinic acid.

- Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: 2-Fluoro-4-(trifluoromethyl)pyridine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 5-(trifluoromethyl)picolinate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

- J&K Scientific. (2024). Methyl 6-chloro-5-(trifluoromethyl)picolinate | 1211518-35-2.

- BLD Pharm. (n.d.). 1006364-88-0|Methyl 6-hydroxy-5-(trifluoromethyl)picolinate.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. aksci.com [aksci.com]

Technical Guide: Optimal Storage and Handling of Methyl 6-(trifluoromethyl)picolinate

Executive Summary

Methyl 6-(trifluoromethyl)picolinate is a pivotal building block in contemporary drug discovery and agrochemical synthesis, valued for the unique physicochemical properties imparted by its trifluoromethyl and picolinate ester moieties. Its stability, and by extension its utility, is intrinsically linked to precise storage and handling protocols. This guide provides an in-depth analysis of the optimal conditions for maintaining the integrity of this compound, grounded in chemical principles and empirical data. We will explore the causality behind recommended storage temperatures, the critical importance of environmental control, and the potential degradation pathways that can compromise sample purity. This document is intended for researchers, chemists, and laboratory managers who require a comprehensive understanding of how to preserve the quality of this compound for reproducible and successful experimental outcomes.

Chemical Identity and Significance

-

IUPAC Name: methyl 6-(trifluoromethyl)pyridine-2-carboxylate[1]

-

Molecular Formula: C₈H₆F₃NO₂[2]

-

Molecular Weight: 205.13 g/mol [2]

The structure, featuring a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a methyl ester, makes it a versatile intermediate. The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules, while the picolinate ester provides a reactive handle for further synthetic transformations.

Core Storage Directives: A Dichotomy of Recommendations

A survey of supplier recommendations reveals a notable variance in prescribed storage temperatures, with some advocating for room temperature and others for -20°C.[2][3] This is not a contradiction but rather reflects different priorities regarding storage duration and acceptable degradation limits.

Long-Term Archival Storage (-20°C)

For archival purposes or long-term storage (greater than 6-12 months), maintaining this compound at -20°C is the recommended protocol.[2]

Causality:

-

Kinetic Control: Chemical degradation, including hydrolysis, is a kinetic process. Lowering the temperature significantly reduces the rate of all potential degradation reactions, preserving the compound's purity over extended periods.

-

Minimizing Volatility: Although a solid, the compound has some vapor pressure. Cold storage minimizes sublimation and potential loss of material over time, especially for small quantities.

Short-Term and In-Use Storage (Room Temperature)

For routine laboratory use and short-term storage (less than 6 months), keeping the compound at room temperature (20-25°C) is acceptable, provided other critical conditions are met.[3]

Causality:

-

Convenience and Stability: The compound is a solid that is generally stable at ambient temperature for shorter durations.[3] Storing at room temperature avoids repeated freeze-thaw cycles which can introduce moisture through condensation, a significant risk factor for degradation.

-

Moisture Avoidance: The primary risk at room temperature is not thermal decomposition but environmental exposure. As long as the compound is rigorously protected from moisture and atmospheric contaminants, its integrity can be maintained.

Summary of Storage Conditions

| Parameter | Long-Term Archival | Short-Term / In-Use | Rationale |

| Temperature | -20°C[2] | Room Temperature (20-25°C)[3] | Balances degradation kinetics with practical handling and moisture risk. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents atmospheric moisture and oxygen-mediated degradation. |

| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Protects from moisture and light. |

| Environment | Dry, dark location | Dry, dark location | Minimizes hydrolysis and potential photodegradation. |

| Dessication | Recommended (e.g., in a desiccator) | Mandatory (e.g., in a desiccator) | Crucial for preventing water-catalyzed hydrolysis of the ester. |

Storage Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate storage conditions.

Caption: Decision tree for selecting optimal storage temperature.

Stability Profile and Degradation Pathways

The stability of this compound is primarily threatened by hydrolysis of the methyl ester functionality.

Hydrolysis: The Primary Degradation Pathway

The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base, to yield 6-(trifluoromethyl)picolinic acid and methanol.

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon of the ester. The presence of acidic or basic contaminants can significantly accelerate this process.

-

Consequence: The formation of the corresponding carboxylic acid impurity can alter the compound's reactivity, interfere with analytical characterization, and potentially inhibit downstream biological assays or catalytic reactions.

Incompatible Materials

To ensure stability, avoid storage near and contact with the following chemical classes:

-

Strong Oxidizing Agents: Can potentially react with the pyridine ring or other parts of the molecule.

-

Strong Acids and Bases: Act as catalysts for ester hydrolysis. Even trace amounts in the storage environment can be detrimental over time.

Signs of Degradation

-

Physical Appearance: The pure compound is typically a solid. Any change in appearance, such as discoloration, clumping, or the appearance of a liquid phase, may indicate degradation or moisture absorption.

-

Analytical Assessment: The most reliable method for assessing stability is through analytical techniques. A periodic check via NMR spectroscopy to detect the formation of 6-(trifluoromethyl)picolinic acid or HPLC to quantify purity is recommended for long-term stored samples.

Experimental Protocol: Purity and Stability Assessment

This protocol provides a framework for validating the integrity of a stored sample.

Objective: To quantify the purity of this compound and identify the presence of the primary hydrolytic degradant, 6-(trifluoromethyl)picolinic acid.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation:

-

Accurately weigh ~5 mg of a reference standard of this compound and dissolve in a known volume (e.g., 10 mL) of acetonitrile to create a stock solution.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the stored sample and dissolve in the same volume of acetonitrile as the standard.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standards to establish a calibration curve.

-

Inject the sample solution.

-

The ester (this compound) will be less polar and have a longer retention time than the more polar carboxylic acid degradant.

-

Quantify the purity by comparing the peak area of the main compound against the calibration curve. Identify and quantify any peak corresponding to the retention time of the potential acid degradant.

-

Stability Testing Workflow

Caption: A typical workflow for assessing the stability of a stored sample.

Handling and Safety Precautions

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

The chemical integrity of this compound is best maintained through a disciplined approach to storage and handling. The choice between refrigerated and room temperature storage should be guided by the intended duration of storage, with a consistent emphasis on maintaining a dry, inert atmosphere. By understanding the primary degradation pathway of hydrolysis and implementing the analytical checks outlined in this guide, researchers can ensure the quality and reliability of this important chemical building block, thereby safeguarding the integrity of their scientific research.

References

- CP Lab Safety. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate, 95% Purity.

- ElectronicsAndBooks. (n.d.). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid.

- CP Lab Safety. (n.d.). Methyl 6-(fluoromethyl)picolinate, min 97%.

- Dana Bioscience. (n.d.). This compound.

- ACS Publications. (1977). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society.

- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.

- Win-Win Chemical. (n.d.). 155377-05-2 this compound.

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(trifluoromethyl)picolinate

This guide provides a comprehensive overview of the solubility characteristics of Methyl 6-(trifluoromethyl)picolinate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable, field-proven methodologies for solubility determination.

Introduction: The Significance of this compound

This compound (CAS No. 155377-05-2) is a fluorinated heterocyclic compound of significant interest in the synthesis of complex organic molecules.[1] The presence of the trifluoromethyl group, a common bioisostere, often imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry, particularly in reaction setup, purification, and formulation development. This guide aims to provide a detailed solubility profile and a robust experimental protocol for its quantitative determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 155377-05-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| Density | 1.331 g/cm³ | [2] |

| Boiling Point | 232.6 °C at 760 mmHg | [2] |

| Flash Point | 94.5 °C | [2] |

Solubility Profile: A Qualitative and Quantitative Assessment

Currently, there is a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. However, qualitative inferences can be drawn from its synthetic and purification procedures documented in scientific literature and patents.

Qualitative Solubility Observations:

-

Good Solubility: Synthesis protocols frequently utilize solvents such as ethyl acetate for extractions and as a component of the mobile phase in column chromatography, suggesting good solubility.[3]

-

Moderate to Good Solubility: The use of methanol in recrystallization procedures indicates at least moderate solubility, particularly at elevated temperatures.[4] Toluene has also been employed as a reaction solvent, implying some degree of solubility.[4]

-

Poor Solubility: While used in recrystallization mixtures with methanol, the compound's solubility in water is expected to be low, a common characteristic of small organic molecules with significant non-polar regions.[4]

Given the absence of precise solubility values, the following section provides a detailed experimental protocol for the quantitative determination of this compound solubility.

Experimental Protocol: Quantitative Solubility Determination